(1Z,1'Z)-1,1'-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one)
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Overview
Description
(1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) is a complex organic compound with a unique structure It features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features might allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry
In industrial applications, (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) could be used as a precursor for the production of advanced materials, such as polymers or nanomaterials. Its unique chemical properties might also make it useful in catalysis or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) would depend on its specific application. In a biological context, the compound might exert its effects by binding to specific molecular targets, such as enzymes or receptors. This binding could modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) include other quinoxaline derivatives, such as:
- 2,3-dimethylquinoxaline
- 2,3-diphenylquinoxaline
- 2,3-dihydroquinoxaline
Uniqueness
What sets (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) apart from these similar compounds is the presence of the 3,3-dimethylbutan-2-one groups. These groups introduce additional steric and electronic effects, which can influence the compound’s reactivity and interactions with other molecules. This makes it a unique and valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1Z)-1-[(3Z)-3-(3,3-dimethyl-2-oxobutylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)17(23)11-15-16(12-18(24)20(4,5)6)22-14-10-8-7-9-13(14)21-15/h11-14,21-22H,7-10H2,1-6H3/b15-11-,16-12- |
InChI Key |
PEMLPACMQJOXII-NFLUSIDLSA-N |
Isomeric SMILES |
CC(C(=O)/C=C/1\NC2C(N\C1=C/C(=O)C(C)(C)C)CCCC2)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)C=C1C(=CC(=O)C(C)(C)C)NC2CCCCC2N1 |
Origin of Product |
United States |
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